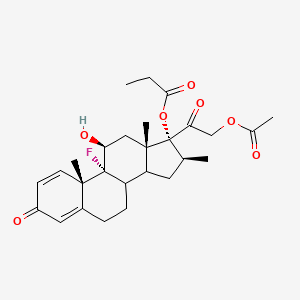
Betamethasone-21-Acetate-17-Propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betamethasone-21-Acetate-17-Propionate is a synthetic corticosteroid belonging to the glucocorticoid class. It is a derivative of betamethasone, which is widely used for its potent anti-inflammatory and immunosuppressive properties. This compound is primarily utilized in the treatment of various inflammatory and autoimmune conditions, including skin disorders, allergic reactions, and rheumatic diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone-21-Acetate-17-Propionate involves multiple steps, starting from the parent compound, betamethasone. The process typically includes esterification reactions to introduce the acetate and propionate groups at the 21 and 17 positions, respectively. Common reagents used in these reactions include acetic anhydride and propionic anhydride, along with catalysts such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: Betamethasone-21-Acetate-17-Propionate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Applications De Recherche Scientifique
Betamethasone-21-Acetate-17-Propionate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.
Biology: The compound is employed in studies investigating the mechanisms of glucocorticoid action and their effects on cellular processes.
Medicine: It is extensively used in clinical research to evaluate its efficacy and safety in treating inflammatory and autoimmune diseases.
Industry: The compound is utilized in the formulation of pharmaceutical products, particularly topical creams and ointments for skin conditions
Mécanisme D'action
Betamethasone-21-Acetate-17-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The compound primarily inhibits the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and immune responses .
Comparaison Avec Des Composés Similaires
- Betamethasone Dipropionate
- Betamethasone Valerate
- Dexamethasone
- Hydrocortisone
Comparison: Betamethasone-21-Acetate-17-Propionate is unique due to its specific esterification at the 21 and 17 positions, which enhances its potency and duration of action compared to other similar compounds. For instance, Betamethasone Dipropionate and Betamethasone Valerate have different ester groups, affecting their pharmacokinetics and clinical applications. Dexamethasone, while structurally similar, lacks the specific ester modifications, resulting in different therapeutic profiles .
Propriétés
Formule moléculaire |
C27H35FO7 |
|---|---|
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
[(9R,10S,11S,13S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19?,20?,21-,24-,25-,26-,27-/m0/s1 |
Clé InChI |
KJYZDNSUFNSFOL-ULAZTBMRSA-N |
SMILES isomérique |
CCC(=O)O[C@@]1([C@H](CC2[C@@]1(C[C@@H]([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C |
SMILES canonique |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


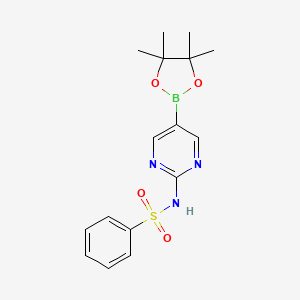
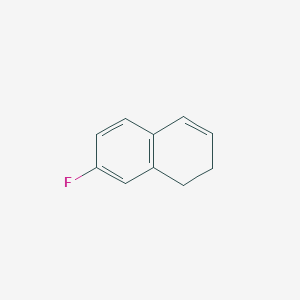
![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)
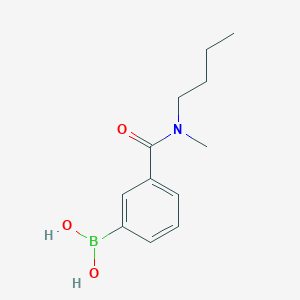
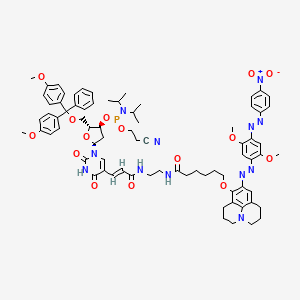
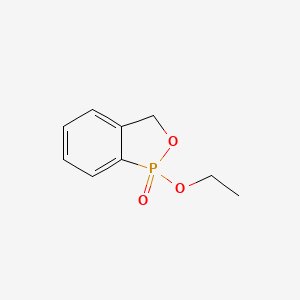
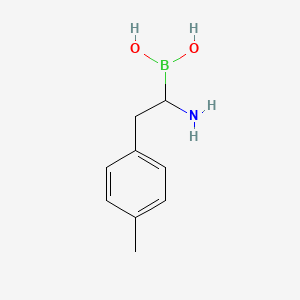
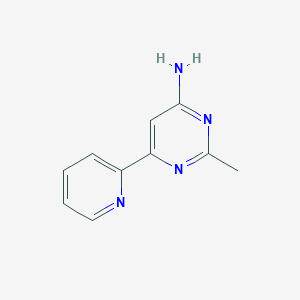
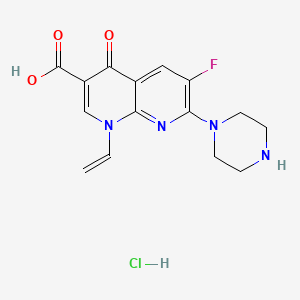
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
![{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13407250.png)
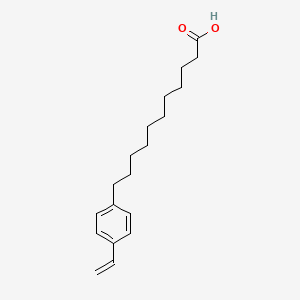
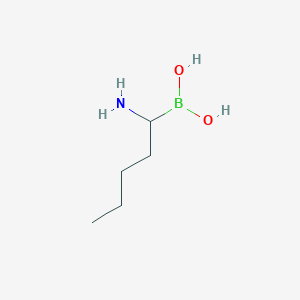
![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)
